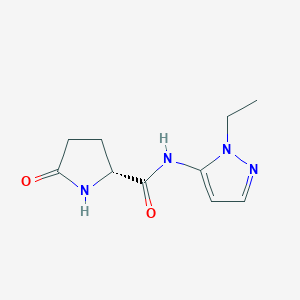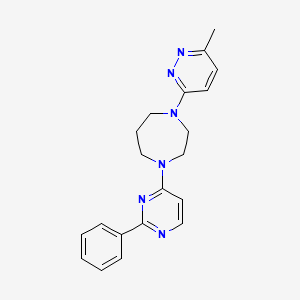![molecular formula C20H21N3O3 B6752111 2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6752111.png)
2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzodioxin ring fused with a piperazine and benzoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Piperazine Derivative Synthesis: The piperazine derivative can be prepared by reacting piperazine with benzyl halides in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating neurological disorders and inflammation.
Biological Studies: The compound is used in studying receptor-ligand interactions due to its ability to bind to specific receptors in the body.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: Shares the benzodioxin core but lacks the piperazine and benzoxazole moieties.
Piperoxan: Contains a piperazine ring but differs in the attached functional groups.
Doxazosin: Another piperazine derivative used in medicinal chemistry.
Uniqueness
2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is unique due to its combined structural features, which confer specific biological activities not seen in simpler analogs. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic contexts .
Propriétés
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-6-17-16(5-1)21-20(26-17)23-10-8-22(9-11-23)14-15-4-3-7-18-19(15)25-13-12-24-18/h1-7H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVSBLSNSIEJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C(=CC=C2)OCCO3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile](/img/structure/B6752030.png)
![1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea](/img/structure/B6752033.png)
![(2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide](/img/structure/B6752048.png)
![(5R)-5-[2-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6752054.png)
![(5R)-5-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)pyrrolidin-2-one](/img/structure/B6752059.png)


![5-[1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6752070.png)
![N,1-dimethyl-N-[1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidin-4-yl]-2-oxopiperidine-4-carboxamide](/img/structure/B6752094.png)
![N-methyl-N-[1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B6752095.png)
![2-[2-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B6752100.png)
![2-ethyl-N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6752112.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B6752120.png)
![1-[[4-[(2-Methylpiperidin-1-yl)methyl]phenyl]methyl]-3-(oxan-3-yl)urea](/img/structure/B6752127.png)
